2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt

Description

IUPAC Nomenclature and Systematic Chemical Identification

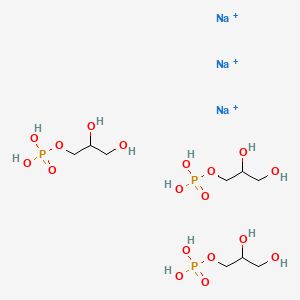

The IUPAC name trisodium;2,3-dihydroxypropyl dihydrogen phosphate reflects its composition: a glycerol backbone with phosphate groups at the 2- and 3-positions and three sodium ions neutralizing the negative charges. The term "2,3-dihydroxypropyl" specifies the glycerol moiety, while "dihydrogen phosphate" indicates the presence of $$ \text{H}2\text{PO}4^- $$ groups. The sodium counterions are explicitly noted in the nomenclature, adhering to IUPAC guidelines for ionic compounds.

The compound’s CAS registry number, 95648-81-0 , and EC number 306-023-5 provide unambiguous identifiers for regulatory and commercial purposes. Its SMILES notation, $$ \text{C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.[Na+].[Na+].[Na+]} $$, further clarifies the connectivity of atoms, emphasizing the threefold repetition of the glycerophosphate unit.

Molecular Formula and Stereochemical Configuration

The molecular formula $$ \text{C}9\text{H}{27}\text{Na}3\text{O}{18}\text{P}3^{+3} $$ arises from three glycerophosphate units ($$ \text{C}3\text{H}9\text{O}6\text{P} $$) combined with three sodium ions. Each glycerophosphate unit adopts the sn-glycerol-3-phosphate configuration, where the phosphate group is esterified to the sn-3 position of glycerol. This R-configuration aligns with eukaryotic and bacterial glycerophospholipids, contrasting with the sn-1 (S-configuration) preference in archaeal lipids.

The stereochemistry is critical for biological activity, as enzymes like glycerol-3-phosphate dehydrogenase exhibit specificity for the R-enantiomer. The trisodium salt’s stereochemical integrity ensures compatibility with metabolic pathways involving glycerophosphates, such as phospholipid biosynthesis.

Crystallographic Data and Solid-State Characterization

While direct crystallographic data for the trisodium salt are limited, insights can be drawn from related glycerophosphates. For instance, the enzyme Thermoplasma acidophilum GGGPS, which interacts with glycerol-1-phosphate (G1P), adopts a TIM-barrel fold with a disordered α3 helix. In contrast, bacterial glycerol-3-phosphate dehydrogenase (GPD1) features an N-terminal β-sandwich and a C-terminal substrate-binding domain. These structural motifs highlight the importance of glycerol phosphate orientation in molecular recognition.

Solid-state characterization of the trisodium salt likely reveals ionic interactions between sodium ions and phosphate oxygens, stabilizing the crystal lattice. Such interactions are common in ionic phosphates, as seen in the hexagonal packing of TaGGGPS–G1P complexes ($$ P6_522 $$, $$ a = b = 105.60 \, \text{Å}, c = 105.60 \, \text{Å} $$).

Comparative Structural Analysis with Related Glycerophosphate Derivatives

| Property | 2,3-Dihydroxypropyl (Dihydrogen Phosphate), Trisodium Salt | sn-Glycerol 3-Phosphate | Archaeal G1P Derivatives |

|---|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{27}\text{Na}3\text{O}{18}\text{P}_3^{+3} $$ | $$ \text{C}3\text{H}9\text{O}_6\text{P} $$ | $$ \text{C}3\text{H}9\text{O}_6\text{P} $$ |

| Stereochemistry | R-configuration (sn-3) | R-configuration (sn-3) | S-configuration (sn-1) |

| Biological Role | Synthetic derivative; potential electrolyte | Metabolic intermediate | Archaeal membrane lipid |

| Charge State | +3 (neutralized by Na⁺) | -2 at physiological pH | -2 at physiological pH |

The trisodium salt differs from natural glycerophosphates by its triple glycerophosphate units and sodium counterions, enhancing solubility for industrial applications. In contrast, sn-glycerol 3-phosphate serves as a metabolic intermediate in glycolysis and glycerolipid biosynthesis, while archaeal G1P derivatives form ether-linked lipids resistant to extreme conditions.

Properties

CAS No. |

95648-81-0 |

|---|---|

Molecular Formula |

C9H27Na3O18P3+3 |

Molecular Weight |

585.19 g/mol |

IUPAC Name |

trisodium;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/3C3H9O6P.3Na/c3*4-1-3(5)2-9-10(6,7)8;;;/h3*3-5H,1-2H2,(H2,6,7,8);;;/q;;;3*+1 |

InChI Key |

JATWGYPFCQWOCL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O.[Na+].[Na+].[Na+] |

Related CAS |

95648-81-0 |

Origin of Product |

United States |

Preparation Methods

Phosphate-Epoxide Coupling

The core reaction for synthesizing glycerol phosphate derivatives involves the interaction of inorganic phosphate salts with epihalohydrins, particularly epichlorohydrin. Epichlorohydrin’s dual functionality—epoxide and alkyl halide—enables selective reactivity under controlled conditions. At acidic pH (5.4–7.0), the phosphate group preferentially reacts with the epoxide moiety, forming a cyclic phosphate diester intermediate. This intermediate is critical for subsequent hydrolysis or neutralization steps to yield the final trisodium salt.

The general reaction pathway proceeds as follows:

-

Epoxide ring opening : The nucleophilic phosphate oxygen attacks the electrophilic epoxide carbon, forming a glycerophosphate ester.

-

Alkyl halide stabilization : The chloride group remains intact, enabling further functionalization or neutralization.

Synthesis Protocols

Patent-Based Methodology (US4617414A)

The seminal patent US4617414A outlines a two-step process for preparing phosphate surfactants, adaptable to 2,3-dihydroxypropyl (dihydrogen phosphate), trisodium salt:

Step 1: Phosphate-Epichlorohydrin Reaction

-

Reagents : Sodium dihydrogen phosphate (NaH₂PO₄·H₂O), disodium hydrogen phosphate (Na₂HPO₄·7H₂O), and epichlorohydrin.

-

Conditions :

-

pH range: 5.4–7.0 (optimized at 5.7–6.3).

-

Temperature: 75–80°C.

-

Reaction time: 1.5–2 hours.

-

A representative formulation involves:

-

138 g NaH₂PO₄·H₂O (1.0 mol) and 268 g Na₂HPO₄·7H₂O (1.0 mol) dissolved in 1,000 g H₂O.

-

Epichlorohydrin (166.5 g, 1.8 mol) added dropwise under stirring.

Key observation : At pH 5.7, the reaction achieves 68% pyrophosphate conversion with minimal chloride release (7%).

Step 2: Neutralization to Trisodium Salt

The intermediate glycerophosphate ester is treated with sodium hydroxide to neutralize acidic protons, yielding the trisodium salt:

pH-Dependent Yield Optimization

The patent highlights pH as the most critical factor for maximizing phosphate ester formation while minimizing hydrolysis byproducts. Data from controlled experiments demonstrate the trade-off between yield and side reactions:

| pH | Phosphate Ester Formation (%) | Chloride Release (%) |

|---|---|---|

| 4.19 | 17.8 | 0.4 |

| 5.80 | 39.6 | 2.2 |

| 6.81 | 61.6 | 11.8 |

Table 1: Impact of pH on reaction efficiency.

Optimal performance occurs at pH 5.8–6.3, balancing ester yield (39.6–49.4%) and chloride byproduct generation (2.2–5.2%).

Industrial-Scale Production Considerations

Reagent Selection and Purity

Temperature Control

Elevated temperatures (75–80°C) accelerate epoxide ring opening but risk epichlorohydrin volatilization. Closed reactors with reflux condensers mitigate this issue.

Analytical Characterization

Phosphate Ester Quantification

Post-reaction mixtures are assayed via:

-

Ion chromatography : Quantifies residual phosphate and chloride ions.

-

³¹P NMR spectroscopy : Confirms glycerophosphate ester formation.

Challenges and Mitigation Strategies

Byproduct Formation

-

Dihydroxypropyl chloride : Forms via epichlorohydrin hydrolysis at pH <5.4. Mitigated by strict pH control.

-

Oligomeric phosphates : Minimized by maintaining stoichiometric excess of epichlorohydrin.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of simpler phosphates.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include various phosphate esters and derivatives, which have applications in different fields of research and industry.

Scientific Research Applications

Clinical Applications

1.1 Treatment of Phosphate Deficiency

Sodium glycerophosphate is clinically utilized to treat or prevent low phosphate levels in patients. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes . This compound is particularly beneficial in conditions where phosphate levels are critically low, such as in certain kidney diseases or malnutrition.

1.2 Nutritional Supplement

As a source of phosphate, sodium glycerophosphate is often included in nutritional supplements aimed at enhancing energy metabolism and supporting cellular functions. Its role as a phosphate donor makes it valuable in formulations designed for athletes or individuals with high metabolic demands.

Biochemical Research

2.1 Phosphate Prodrugs

Research has demonstrated that sodium glycerophosphate can serve as a precursor for synthesizing nucleoside phosphate and phosphonate prodrugs. These compounds are designed to enhance the bioavailability and efficacy of antiviral drugs by facilitating their conversion into active triphosphate forms within cells . This application is particularly relevant in the development of therapies for viral infections such as HIV and hepatitis.

2.2 Enzyme Substrate

In biochemical assays, sodium glycerophosphate acts as a substrate for various enzymes, including glycerol kinases and phosphatases. Its ability to participate in phosphorylation reactions makes it useful in studying enzyme kinetics and metabolic pathways involving glycerol and phosphate metabolism.

Analytical Chemistry

3.1 Chromatographic Techniques

Sodium glycerophosphate has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase modifier or buffer component, facilitating the resolution of complex mixtures in analytical applications . The compound's compatibility with mass spectrometry further enhances its utility in quantitative analyses.

3.2 Stability Studies

The stability of sodium glycerophosphate under different conditions (e.g., pH, temperature) has been investigated to ensure its reliability as a reagent in laboratory settings. Understanding its behavior aids researchers in optimizing experimental protocols involving this compound.

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt involves its interaction with molecular targets and pathways related to phosphate metabolism. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways. Its effects are mediated through the formation of phosphate esters and the regulation of phosphate levels in biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The trisodium salt is compared to other glycerophosphate derivatives, including disodium, calcium, potassium salts, and phospholipid analogs. Key differences lie in cation type, molecular weight, and functional groups:

*Calculated based on formula C₃H₆Na₃O₆P.

Key Observations:

- Cation Influence : The trisodium salt’s higher sodium content increases ionic strength compared to disodium or potassium variants, making it suitable for sodium-stabilized formulations but less ideal for sodium-restricted applications .

- Purity Grades : Disodium salts (85% purity) are common in pharmaceuticals, while phospholipids like DMPG (>98%) are used in high-precision lipid studies .

- Functional Groups : Phospholipids (e.g., DMPG) feature fatty acid chains, enabling membrane integration, whereas simpler glycerophosphates (trisodium, disodium) serve as buffering agents or nutrient precursors .

Market and Application Analysis

- Trisodium Salt : Market reports highlight its use across 200+ countries, with consumption data tracked since 1995. Applications span industrial processes, nutritional supplements, and specialty chemicals .

- Disodium Salt: Dominates pharmaceutical formulations (e.g., intravenous electrolytes) due to balanced sodium content and regulatory acceptance .

- Calcium and Potassium Salts : Niche applications in calcium-fortified foods and potassium-based electrolyte solutions, respectively .

- Phospholipids : Used in advanced drug delivery systems, leveraging their amphiphilic properties .

Research Findings

- Solubility : Trisodium salts exhibit higher water solubility than calcium or potassium analogs, favoring use in aqueous formulations .

- Stability : The trisodium salt’s stability under varying pH conditions is superior to the acid form (glycerol 3-phosphate), which is prone to hydrolysis .

- Biocompatibility : Disodium and trisodium salts are generally recognized as safe (GRAS) in food and pharmaceuticals, whereas phospholipids require stringent purity controls for biomedical use .

Biological Activity

2,3-Dihydroxypropyl (dihydrogen phosphate), trisodium salt, also known as 2-phospho-L-ascorbic acid trisodium salt, is a stable derivative of ascorbic acid that has garnered attention for its biological activity in various cellular processes. This compound is primarily recognized for its role in enhancing cell culture conditions, particularly in maintaining the differentiation potential of stem cells and providing protection against oxidative stress.

- Chemical Name : 2-(Dihydrogen phosphate)-L-ascorbic acid sodium salt

- Molecular Formula : C6H6Na3O9P

- Molecular Weight : 322.05 g/mol

- Purity : ≥95% (HPLC)

Stem Cell Differentiation

Research indicates that this compound, in combination with fibroblast growth factor-2 (FGF-2), significantly enhances the differentiation potential of bone marrow-derived mesenchymal stem cells (MSCs). This effect is mediated through the increased expression of hepatocyte growth factor (HGF) .

Key Findings :

- In Vitro Studies : Treatment with this compound promotes the maintenance of stem cell characteristics and differentiation pathways, demonstrating its utility in regenerative medicine .

Protection Against Oxidative Stress

The compound exhibits synergistic effects when used alongside N-acetylcysteine, providing protection to human mesenchymal stem cells under conditions of oxidative stress. This protective mechanism involves reducing apoptosis and necroptosis, which are critical in preserving cell viability during stress conditions .

Research Highlights :

- A study found that the combination of 2-phospho-L-ascorbic acid and N-acetylcysteine significantly reduces cell death in MSCs exposed to oxidative stress .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Stem Cell Differentiation | Maintains differentiation potential via HGF expression | |

| Protection Against Oxidative Stress | Reduces apoptosis and necroptosis in MSCs |

Case Study 1: MSC Differentiation

A study conducted by Bae et al. (2015) demonstrated that the application of 2-phospho-L-ascorbic acid trisodium salt in conjunction with FGF-2 maintained the differentiation potential of MSCs. The results indicated a marked increase in HGF expression, suggesting a robust mechanism for promoting cell lineage commitment .

Case Study 2: Oxidative Stress Response

Li et al. (2015) investigated the protective effects of this compound against oxidative stress-induced cell death. Their findings revealed that MSCs treated with both 2-phospho-L-ascorbic acid and N-acetylcysteine exhibited significantly lower rates of cell death compared to untreated controls, highlighting its potential therapeutic applications in tissue engineering and regenerative therapies .

Q & A

Q. What are the validated synthetic routes for obtaining high-purity 2,3-dihydroxypropyl (dihydrogen phosphate), trisodium salt?

The compound can be synthesized via neutralization of phosphoric acid with sodium hydroxide in a stoichiometric ratio. A common method involves reacting glycerol phosphate intermediates (e.g., α-glycerophosphate) with trisodium salts under controlled pH (8–10) to avoid hydrolysis. Post-synthesis, ion-exchange chromatography or recrystallization from aqueous ethanol is recommended for purification . Purity validation requires elemental analysis (Na, P content) and titration for phosphate quantification .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : -NMR to identify phosphate resonance (δ ≈ 0–5 ppm for monoesters) and -NMR to resolve glycerol backbone protons (δ 3.5–4.5 ppm) .

- Mass spectrometry (ESI-MS) : Negative-ion mode to detect the molecular ion [M–3Na] and verify the molecular formula .

- FT-IR : Peaks at 1050–1150 cm (P–O stretching) and 3400 cm (O–H stretching) confirm phosphate and hydroxyl groups .

Q. What are the critical storage conditions to maintain stability?

Store in airtight, moisture-resistant containers at 2–8°C. Avoid exposure to acidic environments (pH < 6) to prevent hydrolysis of the phosphate ester bond. Lyophilized forms exhibit greater stability than hydrated salts .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in enzymatic studies?

The compound’s glycerol backbone can exist as sn-1 or sn-3 stereoisomers, which differentially interact with enzymes like phosphatases or kinases. For example, sn-glycerol-1-phosphate derivatives are substrates for bacterial dehydrogenases, while sn-3 isomers are metabolized in eukaryotic pathways. Chiral HPLC or enzymatic assays with stereospecific enzymes (e.g., glycerol-3-phosphate dehydrogenase) can resolve isomers .

Q. What experimental strategies address discrepancies in phosphate quantification assays?

Discrepancies between colorimetric (e.g., molybdate-blue) and chromatographic (HPLC-UV) phosphate assays may arise from interfering ions (e.g., Ca) or incomplete hydrolysis. Mitigation steps include:

Q. How can researchers model the compound’s interaction with lipid bilayers in membrane studies?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can predict the compound’s orientation in lipid bilayers. Experimentally, surface plasmon resonance (SPR) or Langmuir trough measurements quantify binding affinity to phosphatidylcholine membranes. The phosphate group’s charge density (−3) facilitates electrostatic interactions with cationic lipid headgroups .

Q. What advanced techniques characterize its role in metabolic pathways?

- Isotopic labeling : -labeled glycerol moieties tracked via LC-MS to map incorporation into glycolysis or lipid biosynthesis .

- Kinetic profiling : Stopped-flow spectrophotometry to measure enzyme kinetics (e.g., for glycerol phosphate oxidases) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.